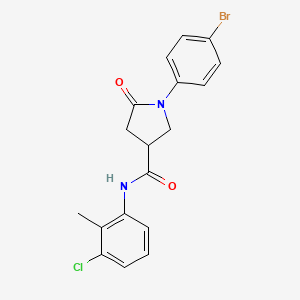

![molecular formula C22H20N6O3 B5130473 3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)

3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that likely contains a benzamide group, a pyrazole group, and a pyridazine group . These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions . For example, pyrazole derivatives can be synthesized from 5-amino-pyrazoles .Molecular Structure Analysis

The molecular structure likely includes a benzamide group attached to a pyrazole and a pyridazine group. These groups are all heterocyclic, meaning they contain atoms of at least two different elements as members of its rings .科学研究应用

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial potential of this compound. In vitro studies demonstrated that compound 13 (a derivative of the mentioned compound) displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Its molecular docking study further supported its efficacy against Leishmania parasites.

Antimalarial Activity

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The compound’s derivatives (specifically compounds 14 and 15) exhibited significant inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression . These findings suggest its potential as an antimalarial agent.

Activation of Carboxylic Acids

The compound has practical applications beyond parasitic diseases. It is used as a reagent for activating carboxylic acids in solution and solid-phase peptide synthesis . This property makes it valuable in peptide chemistry and drug development.

Amidation Reactions

Another application lies in amidation reactions. The compound, specifically 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), acts as a triazine condensation reagent. It mediates amidation reactions in alcohol and aqueous solutions . Researchers leverage DMTMM for efficient peptide bond formation.

Antitumor Potential

Imidazole-containing compounds related to our compound have been explored for their antitumor properties. For instance, Yurttas et al. developed a derivative with imidazole moieties and evaluated its antitumor potential against glioma and hepatocellular carcinoma cell lines . Although not directly the same compound, this highlights the broader relevance of imidazole-based structures in cancer research.

Pharmacophore Design

Considering its diverse pharmacological effects, the hydrazine-coupled pyrazole derivatives (including our compound) may serve as potential pharmacophores. Researchers can use them as building blocks to design safe and effective antileishmanial and antimalarial agents .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3,4-dimethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c1-30-18-9-4-15(14-19(18)31-2)22(29)25-17-7-5-16(6-8-17)24-20-10-11-21(27-26-20)28-13-3-12-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPDALFAGMAEAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

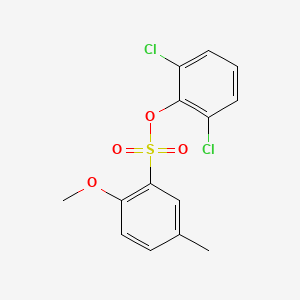

![1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)

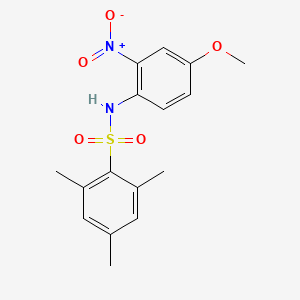

![2-{2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5130394.png)

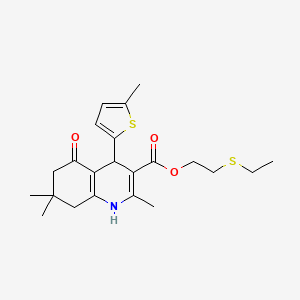

![N-(2-methoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5130399.png)

![1-methyl-1-[3-(1-piperidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B5130406.png)

![1-benzyl-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5130423.png)

![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)

![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)

![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)

![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)

![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)